2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

Fragment-like cyclopropylacetyl-pyrrolidine distinguished by its non-fused cyclopropyl terminus—a metabolic shield against CYP450 oxidation (BDE ~106 kcal/mol). Replacing common aryl analogues (ΔlogP ≥0.5) with this compound reduces non-specific binding and improves solubility in screening cascades. With only 4 rotatable bonds, it serves as a conformationally 'locked' probe for kinases and GPCRs. Leverage it as a structurally rigid, low-MW (247 Da) intermediate for parallel library elaboration without exceeding drug-like property space.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 2034530-59-9
Cat. No. B2679610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034530-59-9
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C13H17N3O2/c17-12(8-10-2-3-10)16-7-4-11(9-16)18-13-14-5-1-6-15-13/h1,5-6,10-11H,2-4,7-9H2
InChIKeyCPGBDUBVBMCVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034530-59-9): Structural Features and Compound Class


2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034530-59-9) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine ethanone class. Its structure features a pyrrolidine ring N-substituted with a cyclopropylacetyl group and O-substituted at the 3-position with a pyrimidin-2-yloxy moiety [1]. Compounds in this class have been investigated as intermediates and potential therapeutic agents, with patent filings covering their use for metabolic disorders, neurodegenerative conditions, and other diseases [1]. The presence of a non-fused cyclopropyl substituent distinguishes this compound from closely related aryl-substituted analogs in the same series.

Why 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone Cannot Be Simply Replaced by Its Aryl-Substituted Analogs


Within the pyrimidine-substituted pyrrolidine ethanone series, the identity of the N-acyl substituent critically modulates physicochemical and pharmacokinetic properties. Replacing the cyclopropyl group with a phenyl, tolyl, or heteroaryl moiety introduces substantial changes in lipophilicity (estimated ΔlogP of ≥0.5–1.0), molecular shape, and metabolic susceptibility [1]. The cyclopropyl ring is a well-established structural motif in medicinal chemistry that enhances metabolic stability, increases three-dimensionality for target interactions, and can improve aqueous solubility compared to planar aromatic bioisosteres [2]. Consequently, generic substitution with an aryl analog—even from the same patent family—can lead to divergent solubility, permeability, and metabolic profiles that invalidate structure–activity relationships established with this specific compound.

Quantitative Differentiation of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone from Closest Analogs


Estimated Lipophilicity (clogP) Advantage vs. m-Tolyl Analog

The cyclopropyl substituent of the target compound confers lower calculated lipophilicity compared to the m-tolyl-substituted analog (CAS 2034530-50-0). Based on fragment-based estimation, the target compound (C13H17N3O2, MW 247.29) has an estimated clogP of approximately 1.3–1.5, while 1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (C17H19N3O2, MW 297.35) has a reported XLogP3 of 2.2 [1]. This ~0.7–0.9 log unit difference corresponds to an approximately 5- to 8-fold higher lipophilicity for the aryl analog, which would be expected to reduce aqueous solubility and alter membrane permeability characteristics.

Lipophilicity Drug-likeness Physicochemical profiling

Reduced Rotatable Bond Count vs. Aryl-Substituted Analogs

The target compound possesses 4 rotatable bonds, whereas close analogs with phenyl or substituted-phenyl groups (e.g., m-tolyl, 2-chlorophenyl, 3,4-dimethoxyphenyl) exhibit 5 or more rotatable bonds [1]. Each additional rotatable bond increases the conformational entropy penalty upon target binding and is generally associated with reduced oral bioavailability [2]. The cyclopropyl group, being a compact and conformationally constrained motif, limits rotational freedom compared to aryl rings that can undergo free rotation about the C–C bond linking the aromatic ring to the ethanone carbonyl.

Conformational restriction Entropic penalty Binding efficiency

Cyclopropyl-Mediated Metabolic Stability: Class-Level Evidence from Medicinal Chemistry Literature

Cyclopropane C–H bonds exhibit higher bond dissociation energy (106 kcal/mol) compared to standard methylene C–H bonds (98 kcal/mol), rendering the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. This is a well-established medicinal chemistry strategy: replacing metabolically labile alkyl or benzyl groups with cyclopropyl rings has been shown to improve microsomal half-life and reduce intrinsic clearance across multiple chemotypes [1]. While direct microsomal stability data for 2-cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone have not been published, the cyclopropyl substituent can be predicted to confer superior metabolic stability relative to benzylic or phenoxy-substituted analogs that contain more oxidatively labile C–H bonds.

Metabolic stability CYP450 oxidation Lead optimization

Molecular Weight and Heavy Atom Count: A Favorable Efficiency Profile

With a molecular weight of 247.29 g/mol and 18 heavy atoms, the target compound is significantly lighter than its aryl-substituted analogs (e.g., m-tolyl analog MW = 297.35, 22 heavy atoms; dimethoxyphenyl analog MW = 327.38, 24 heavy atoms) [1]. This 50–80 Da advantage positions the compound closer to fragment-like chemical space (MW < 250) while retaining sufficient complexity for target engagement. In the Boehringer Ingelheim patent series, compounds in this molecular weight range are claimed for multiple therapeutic indications [2], suggesting that the cyclopropyl substitution achieves meaningful biological activity without the molecular weight penalty incurred by larger aromatic substituents.

Ligand efficiency Fragment-like properties Lead-likeness

Optimal Research and Procurement Scenarios for 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone


Fragment-Based Lead Generation Requiring Low Lipophilicity and High Ligand Efficiency

The compound's estimated clogP of 1.3–1.5 and molecular weight of 247 Da position it within fragment-like chemical space, making it suitable as a starting point for fragment-based drug discovery (FBDD) campaigns. Its lower lipophilicity relative to aryl analogs predicts reduced non-specific binding and improved solubility at screening concentrations [1]. The pyrimidine-pyrrolidine core also provides multiple vectors for fragment elaboration, as documented in the Boehringer Ingelheim patent strategy for this scaffold class [2].

Metabolic Stability-Focused Lead Optimization Programs

The cyclopropyl group's inherently higher C–H bond dissociation energy (106 vs. 98 kcal/mol for methylene) confers resistance to CYP450-mediated oxidative metabolism [1]. Research groups optimizing compounds where benzylic oxidation has been identified as a metabolic soft spot should consider this cyclopropyl analog as a direct replacement for aryl-substituted versions, with the expectation of improved microsomal half-life while maintaining the core pyrimidine-pyrrolidine pharmacophore. Experimental validation through liver microsome assays is recommended to confirm the class-level prediction.

Conformational Restriction in Structure–Activity Relationship (SAR) Studies

With only 4 rotatable bonds—1 to 2 fewer than its closest aryl analogs—this compound imposes greater conformational pre-organization, potentially reducing the entropic penalty upon target binding [1]. Medicinal chemistry teams evaluating this chemotype for targets sensitive to ligand shape (e.g., kinases, GPCRs) can exploit this rigidity to probe the conformational preferences of the binding site, using the cyclopropyl compound as a 'locked' comparator against more flexible aryl variants to deconvolute entropy-driven vs. enthalpy-driven binding contributions.

Synthetic Intermediate for Parallel Library Synthesis

The compound's structure—featuring a pyrimidin-2-yloxy-pyrrolidine scaffold with a cyclopropyl ketone terminus—serves as a versatile intermediate for diversifying chemical libraries. The cyclopropylacetyl group can be further functionalized or serve as a metabolically stable anchor during subsequent synthetic transformations. Its lower molecular weight and favorable physicochemical profile make it a pragmatic choice for parallel synthesis workflows where final compounds must remain within drug-like property ranges after additional substitution steps [2].

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.